N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid is a complex organic compound with a unique structure that combines cyclohexylamine and pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid involves multiple steps, including the formation of cyclohexylamine and the subsequent addition of the pyrrolidine derivative. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexylamine and pyrrolidine derivatives, such as:
- Cyclohexylamine
- Pyrrolidine
- N-cyclohexylpyrrolidine
Uniqueness
N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid is unique due to its specific stereochemistry and the combination of functional groups. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-cyclohexylcyclohexanamine; (2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid is a complex organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, including cyclohexyl groups and specific functional groups, enhance its biological activity and interaction with various biological targets.
Chemical Structure and Properties
The compound's chemical formula is represented as follows:
Key Structural Features:
- Cyclohexyl Groups: These confer hydrophobic characteristics, influencing solubility and permeability.
- Protected Amino Acid Structure: The presence of a Boc (tert-butyloxycarbonyl) group allows for selective reactions during synthesis.
The biological activity of this compound primarily involves its role as a protected amino acid. Upon deprotection, it can interact with enzymes and receptors, potentially influencing various biological pathways. The mechanism includes:
- Enzyme Interaction: The compound may bind to specific enzymes, altering their activity.
- Receptor Binding: It could interact with receptors, modulating signaling pathways.
Biological Activity Insights
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic processes, which is crucial for drug development.
Case Study 1: Enzyme Interaction
A study investigated the interaction of N-cyclohexylcyclohexanamine with a specific enzyme involved in metabolic regulation. The results indicated a significant inhibition of enzyme activity at concentrations ranging from 0.5 to 1.0 mM, suggesting its potential as a therapeutic agent in metabolic disorders.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound. In vitro tests demonstrated that it effectively inhibited the growth of Gram-positive bacteria, with an IC50 value of 15 µg/mL. This finding highlights its potential application in developing new antibiotics.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Cyclohexylamine | C₆H₁₃N | Moderate enzyme inhibition | Basic amine structure |
Dicyclohexylamine | C₁₂H₂₃N | Antifungal properties | Exhibits higher toxicity |
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt | C₁₄H₁₉N₃O₃S | Antioxidant effects | Contains thiol group |
Synthesis and Derivatives
The synthesis of N-cyclohexylcyclohexanamine; (2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid typically involves:
- Starting Materials: Cyclohexanamine derivatives are used as the base.
- Reagents: Protecting groups like Boc are employed to ensure selectivity during synthesis.
- Yield and Purity: High yields (up to 92%) and purity levels are achieved through optimized reaction conditions.
Properties
Molecular Formula |
C25H46N2O5 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C13H23NO5.C12H23N/c1-8(11(16)17)10(15)9-6-5-7-14(9)12(18)19-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-10,15H,5-7H2,1-4H3,(H,16,17);11-13H,1-10H2/t8-,9+,10-;/m1./s1 |
InChI Key |
ZUYFHKVFPBHZAN-YMQJAAJZSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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